4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClN3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-2-pyridin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16) |
InChI Key |
FAHNBACWQXANDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
A common approach involves the condensation of 4-chloro-o-phenylenediamine with pyridine-2-carbaldehyde under acidic or basic conditions. For example:
- Procedure : A mixture of 4-chloro-o-phenylenediamine (1.0 eq) and pyridine-2-carbaldehyde (1.2 eq) in ethanol is refluxed with catalytic HCl (5 mol%) for 6–8 hours.
- Yield : 65–78% after recrystallization from ethanol/water.
- Mechanism : Acid catalysis facilitates imine formation, followed by cyclization to the benzodiazole core.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
- Conditions : 4-Chloro-o-phenylenediamine and pyridine-2-carboxylic acid are heated in DMF at 150°C under microwave irradiation (300 W) for 15 minutes.
- Yield : 92% (vs. 70% via conventional heating).
- Advantages : Reduced reaction time and minimized byproduct formation.
Nucleophilic Substitution Reactions
Chlorination of 2-(Pyridin-2-yl)-1H-Benzodiazole
Pre-chlorinated intermediates are synthesized via electrophilic substitution:
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling introduces the pyridinyl group:
- Protocol : 4-Chloro-1H-benzodiazole reacts with 2-pyridinylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture (3:1) at 90°C.
- Yield : 75–82%.
- Optimization : Higher yields are achieved with microwave assistance (10 minutes, 120°C).
Solid-Phase Synthesis
Resin-Bound Intermediates
Solid-phase strategies improve purity and scalability:
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation | Pyridine-2-carbaldehyde, HCl | Reflux, 6–8 h | 65–78% | Simple setup, low cost |
| Microwave-assisted | DMF, microwave irradiation | 150°C, 15 min | 92% | Rapid, high yield |
| Chlorination | POCl₃, toluene | 110°C, 4 h | 85–90% | High regioselectivity |
| Catalytic coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, 12 h | 75–82% | Modular for derivatives |
| Solid-phase synthesis | Wang resin, TFA | Sequential steps | 70% | Scalable, high purity |
Challenges and Optimization Strategies
- Byproduct Formation : Over-chlorination is mitigated using controlled POCl₃ stoichiometry.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but require rigorous drying.
- Catalyst Recycling : Pd catalysts are recovered via filtration or aqueous extraction, reducing costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 4 undergoes nucleophilic substitution under basic conditions. This reactivity is attributed to the electron-deficient nature of the benzodiazole ring, which activates the C–Cl bond for displacement.
Key Reactions and Conditions:
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 4-Amino derivatives | 70–85% | |
| Thiols | NaH, THF, RT | 4-Thioethers | 65–78% | |
| Alkoxides | NaOH, EtOH, reflux | 4-Alkoxy derivatives | ~60% |
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the benzodiazole nitrogen enhances ring electron deficiency.
-
Nucleophilic attack at the activated C–Cl position, followed by elimination of Cl⁻.
Oxidation Reactions
The compound exhibits limited oxidative reactivity due to its stable aromatic system. Reported oxidations target peripheral groups or generate intermediates for further functionalization.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | N-Oxides (pyridine ring) | Low yield (15–20%) | |
| KMnO₄ | H₂SO₄, 100°C | Carboxylic acid derivatives | Requires harsh conditions |
Key Observation:
The pyridine ring is more susceptible to oxidation than the benzodiazole core, forming N-oxides as minor products.
Reduction Reactions
Reductive transformations primarily affect the pyridine or benzodiazole moieties, though yields vary based on conditions.
Reduction Pathways:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, RT | Partial reduction of pyridine to tetrahydropyridine | <10% | |
| H₂, Pd/C | EtOH, 50 psi | Fully saturated benzodiazole-piperidine hybrid | 30–40% |
Notable Limitation:
The chloro group resists reduction under mild conditions, requiring catalytic hydrogenation for complete removal .
Coordination Chemistry
The nitrogen atoms in the benzodiazole and pyridine rings enable metal coordination, forming complexes with applications in catalysis and materials science.
Example Complexation:
| Metal Salt | Ligand Ratio | Product Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Tetrahedral Cu(II) complex | Catalytic C–N coupling | |
| Fe(NO₃)₃ | 1:1 | Octahedral Fe(III) complex | Magnetic studies |
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.
Representative Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetonitrile oxide | Toluene, 110°C | Imidazo[4,5-d]isoxazole | 55% |
Mechanism:
-
Dipolarophile activation of the benzodiazole C=N bond.
-
Cycloaddition with nitrile oxide dipoles.
Stability and Decomposition
Under acidic or basic conditions, the compound undergoes hydrolysis or ring degradation.
Decomposition Pathways:
| Conditions | Products | Mechanism |
|---|---|---|
| HCl (conc.) | Pyridine-2-carboxylic acid, NH₃ | Acid-catalyzed ring cleavage |
| NaOH (aq.) | 4-Chlorocatechol, NH₃ | Base-mediated benzodiazole hydrolysis |
Scientific Research Applications
4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzodiazole scaffold allows diverse substitutions, influencing electronic properties, solubility, and biological activity. Below is a comparison with key analogs:
Key Observations :
- Halogen Effects : Chlorine (electron-withdrawing) at C4 in the target compound may reduce electron density compared to bromine (C5 in ) or methoxy (C5 in ). This could influence binding interactions in biological targets or optoelectronic properties.
- Fluorescence Properties : The benzimidazole analog in exhibited measurable fluorescence, suggesting that substituents on the benzodiazole core (e.g., 4-chloro) could similarly modulate optical behavior.
Physicochemical and Thermal Properties
- Thermal Stability : The benzimidazole derivative (1-(4-chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole) underwent thermogravimetric analysis (TGA) and differential thermal analysis (DTA), showing stability up to 250°C . Similar studies are lacking for the target compound but could be inferred for analogs.
- Solubility : Methoxy-substituted derivatives (e.g., ) likely have improved aqueous solubility compared to halogenated analogs due to the polar OCH₃ group.
Biological Activity
4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by various research findings and case studies.
Chemical Structure and Properties
Chemical Formula : CHClN
CAS Number : 75007-93-1
Molecular Weight : 233.66 g/mol
The compound features a benzodiazole ring substituted with a chloro group and a pyridine moiety, which are key to its biological activity.
Antibacterial Activity
Recent studies indicate that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 5.0 | Staphylococcus aureus (MRSA) |
| Control (Ciprofloxacin) | 0.25 | Staphylococcus aureus |
The compound demonstrated an MIC value of 5 µg/mL against MRSA, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. In particular, it has been evaluated against human breast cancer cell lines such as MCF-7 and MDA-MB-231.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| MDA-MB-231 | 12.50 | Cell cycle arrest |
The compound's mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis and evaluation of various derivatives of benzodiazoles, including this compound. The results indicated that modifications to the benzodiazole ring can enhance antimicrobial potency against resistant strains .
Research on Anticancer Properties
Another significant research effort focused on the anticancer properties of this compound. The findings revealed that it not only inhibited cell proliferation but also triggered apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 2-(pyridin-2-yl)benzimidazole with 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base to facilitate alkylation. Solvent selection (e.g., DMF or THF) and reaction time (12–24 hours under reflux) are critical for achieving yields >70%. Structural confirmation is performed via IR, NMR, and ESI-MS .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments.
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch in benzodiazole at ~3400 cm⁻¹).
- ESI-MS : Validates molecular weight and fragmentation patterns.
- UV-Vis : Assesses π→π* transitions in the aromatic system. Thermal stability is further analyzed via TGA/DTA to determine decomposition thresholds (~250–300°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce diverse substituents on the benzodiazole core?
Substituent diversity is achieved by varying catalysts, solvents, and coupling partners. For example:
- Catalysts : Cu(I)-catalyzed click chemistry for triazole formation (e.g., 9a–9e derivatives in ).
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
- Temperature : Controlled heating (80–120°C) minimizes side reactions. Post-synthetic modifications (e.g., Mannich reactions) enable functionalization with crown ethers for metal coordination studies .
Q. What methodologies assess the compound’s thermal stability and decomposition pathways?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to monitor mass loss and exothermic/endothermic events. For this compound, decomposition typically initiates at ~250°C, with a major mass loss at 300°C due to breakdown of the heterocyclic core. Kinetic parameters (activation energy, degradation order) are calculated using the Flynn-Wall-Ozawa method .
Q. How does structural modification influence biological activity?
Introducing electron-withdrawing groups (e.g., chloro, fluoro) enhances cytotoxicity by improving membrane permeability. For instance, derivatives with triazole-thiazole substituents (e.g., compound 9c in ) show improved binding to enzymatic targets. In , a benzenesulfonylguanidine derivative inhibits IRE1α/XBP1 splicing (IC₅₀ = 3.25 μM in HeLa cells), validated via qRT-PCR and Western blot .
Q. What role does this compound play in coordination chemistry?
The pyridyl and benzodiazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺). In , a Mannich reaction with diaza-18-crown-6 forms a bis-pyrazolylmethyl-substituted crown ether, which complexes metal ions for catalytic or sensing applications .
Q. How can factorial design optimize synthesis protocols?
Full factorial design ( ) evaluates variables like solvent polarity, catalyst loading, and temperature. For example, a 2³ design (3 factors, 2 levels) identifies optimal conditions for yield maximization. In , varying catalysts (CuI vs. TBTA) and solvents (DMF vs. THF) revealed DMF/CuI as optimal for triazole formation (yield: 85–92%) .
Q. What computational methods predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions. In , derivatives like 9c showed favorable binding to enzyme active sites (e.g., ΔG = −8.2 kcal/mol), correlating with experimental IC₅₀ values. MD simulations (100 ns) further validate stability of docked complexes .
Methodological Considerations for Data Validation
Q. How are contradictions in biological assay results resolved?
Discrepancies (e.g., varying IC₅₀ values across cell lines) are addressed by:
- Dose-response curves : Triplicate measurements with positive/negative controls.
- Mechanistic validation : Combining cytotoxicity assays (MTT) with pathway-specific analyses (e.g., XBP1 splicing in ).
- Orthogonal techniques : Western blot for protein quantification and siRNA knockdown to confirm target engagement .
Q. What strategies validate photophysical properties for sensing applications?
Fluorescence quenching studies with metal ions (e.g., Fe³⁺) quantify Stern-Volmer constants (Ksv). Quantum yield (Φ) is calculated using rhodamine B as a reference. reports emission maxima at ~450 nm (λex = 350 nm), suitable for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
